Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 1359657-11-6
Cat. No.: VC2737828
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.2 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate - 1359657-11-6](/images/structure/VC2737828.png)
Specification
CAS No. | 1359657-11-6 |
---|---|
Molecular Formula | C11H9F3N2O2 |
Molecular Weight | 258.2 g/mol |
IUPAC Name | ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3 |
Standard InChI Key | ZROKSRVKDKUGTC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core with two key functional groups: a trifluoromethyl group at position 6 and an ethyl carboxylate group at position 3. This compound has been identified in chemical databases with the CAS number 1359657-11-6 . The structure features a fused ring system composed of a five-membered imidazole ring and a six-membered pyridine ring, creating the imidazo[1,2-a]pyridine scaffold that serves as the foundation for this molecule.
The presence of the trifluoromethyl (CF₃) group at position 6 of the pyridine ring contributes significantly to the compound's physical and chemical properties. This highly electronegative group affects the electron distribution throughout the molecule, potentially influencing its reactivity, stability, and interactions with biological targets. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability in drug-like molecules, which could be advantageous for pharmaceutical applications.
The ethyl carboxylate moiety at position 3 provides another functional handle for further chemical modifications. This ester group can potentially undergo various transformations such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or conversion to amides, expanding the chemical space accessible from this starting material.
Physical and Chemical Properties
While specific physical data for this exact compound is limited in the provided search results, we can infer some properties based on structurally similar compounds:
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₁H₉F₃N₂O₂ | Derived from structure |
Molecular Weight | Approximately 258.2 g/mol | Calculated from molecular formula |
Physical State | Likely solid at room temperature | Based on similar heterocyclic compounds |
Solubility | Likely soluble in organic solvents such as DMF, DMSO, and moderately soluble in alcohols | Typical for similar structures |
Stability | Expected to be stable under normal conditions | Inferred from similar compounds |
Synthetic Approaches and Methodology
The synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be approached through several routes, drawing parallels from the synthesis of its structural isomer, Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. While direct synthetic information for the 3-carboxylate isomer is limited in the search results, reasonable synthetic pathways can be proposed based on established methodologies for similar compounds.
Comparative Synthesis Conditions
The following table summarizes reaction conditions that could be adapted for the synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, based on the synthesis of related compounds:
Solvent System | Temperature | Duration | Base | Expected Outcome |
---|---|---|---|---|
Methanol/1,2-dimethoxyethane (1:1) | 80°C | 14 hours | None reported | Moderate yield (~42%) |
Ethanol | 85°C | 4 hours | Sodium bicarbonate | Good precipitation of product |
Ethanol | 80°C | 48 hours | None reported | Formation of solid product |
1,4-Dioxane | 100°C | 12 hours | Sodium bicarbonate | High yield potential |
Structural Analogs and Comparisons
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate belongs to a family of compounds with varying substitution patterns. Understanding these structural relationships provides valuable insights into potential structure-activity relationships and the compound's place within its chemical class.
Structural Isomers and Related Compounds
Several structural isomers and related compounds have been identified in the search results:
-
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 860457-99-4): This 2-carboxylate isomer differs only in the position of the ethyl carboxylate group . The proximity of the carboxylate group to different positions of the imidazo[1,2-a]pyridine core likely influences reactivity and potential biological activity.
-
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1860802-59-0): In this analog, the trifluoromethyl group is at position 8 rather than position 6, while the carboxylate remains at position 3 .
-
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1206978-67-7): This compound features a methyl ester instead of an ethyl ester, with the carboxylate at position 2 .
Comparative Analysis of Structural Analogs
The following table provides a comparative analysis of these structural analogs:
Compound | CAS Number | Position of CF₃ | Position of Carboxylate | Ester Group | Similarity Score |
---|---|---|---|---|---|
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 1359657-11-6 | 6 | 3 | Ethyl | - |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 860457-99-4 | 6 | 2 | Ethyl | 0.99 |
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 1860802-59-0 | 8 | 3 | Ethyl | 0.97 |
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 1206978-67-7 | 6 | 2 | Methyl | 0.97 |
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 2177258-99-8 | 2 | 3 | Ethyl | - |
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 900019-79-6 | 2 | 3 | Ethyl | - |
This comparison highlights the subtle structural variations within this compound family, which can significantly impact chemical properties and potential biological activities.
Chemical Reactivity and Transformations
The functional groups present in Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate provide opportunities for various chemical transformations that can lead to diverse derivatives. Understanding these potential transformations is crucial for exploring the compound's utility in synthetic chemistry and drug discovery.
Ester Functionality Transformations
The ethyl carboxylate group at position 3 can undergo several transformations:
-
Hydrolysis to the corresponding carboxylic acid, which could enhance water solubility and enable salt formation
-
Transesterification to form different esters
-
Aminolysis to form amides, which could enhance hydrogen bonding capabilities
-
Reduction to alcohols or aldehydes using appropriate reducing agents
Hydrogenation Reactions
Based on the reported hydrogenation of the 2-carboxylate isomer using palladium hydroxide/carbon in THF/ethanol/acetic acid under hydrogen pressure , the 3-carboxylate isomer might similarly undergo hydrogenation of the pyridine ring to form the corresponding tetrahydro derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume